molecular formula C20H16ClNO B5749144 N-(3-chloro-2-methylphenyl)-4-biphenylcarboxamide

N-(3-chloro-2-methylphenyl)-4-biphenylcarboxamide

Cat. No.: B5749144
M. Wt: 321.8 g/mol
InChI Key: VANHTMBBJPDPEU-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-4-biphenylcarboxamide: is an organic compound that belongs to the class of anilides It is characterized by the presence of a biphenyl carboxamide group attached to a 3-chloro-2-methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-2-methylphenyl)-4-biphenylcarboxamide typically involves the reaction of 3-chloro-2-methylphenylamine with 4-biphenylcarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity, with additional steps for solvent recovery and waste management.

Chemical Reactions Analysis

Types of Reactions: N-(3-chloro-2-methylphenyl)-4-biphenylcarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

Chemistry: N-(3-chloro-2-methylphenyl)-4-biphenylcarboxamide is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. It may be used in assays to investigate its effects on various biological pathways.

Medicine: The compound is explored for its potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties. It may serve as a lead compound for the development of new drugs.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be incorporated into polymers or coatings to enhance their properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-4-biphenylcarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

    N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares a similar structural motif but includes a thiazole ring and a fluorophenyl group, which may confer different biological activities.

    Tolfenamic acid: An aminobenzoic acid derivative where one of the hydrogens attached to the nitrogen is replaced by a 3-chloro-2-methylphenyl group. It is used for its anti-inflammatory and analgesic properties.

Uniqueness: N-(3-chloro-2-methylphenyl)-4-biphenylcarboxamide is unique due to its specific biphenyl carboxamide structure, which may impart distinct physicochemical properties and biological activities compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO/c1-14-18(21)8-5-9-19(14)22-20(23)17-12-10-16(11-13-17)15-6-3-2-4-7-15/h2-13H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANHTMBBJPDPEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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